Fmoc-D-Asp(OtBu)-OH
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Overview
Description
Synthesis Analysis
Fmoc-D-Asp(OtBu)-OH is synthesized from Fmoc-protected aspartic acid through a series of steps that include condensation with differentially substituted amidoximes, formation of 1,2,4-oxadiazole, and cleavage of the tert-butyl ester. This process produces various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids, which are valuable in combinatorial synthesis (Hamze et al., 2003).
Molecular Structure Analysis
The molecular structure of Fmoc-D-Asp(OtBu)-OH includes the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which shields the amino group during peptide synthesis. The aspartic acid side chain is protected by a tert-butyl ester (OtBu), preventing side reactions and aspartimide formation, a common issue in peptide synthesis.
Chemical Reactions and Properties
Fmoc-D-Asp(OtBu)-OH is involved in peptide synthesis, where it undergoes reactions typical for amino acid derivatives. The Fmoc group is removed under basic conditions without inducing epimerization at the chiral center, maintaining enantiomeric purity. The tert-butyl ester is cleaved under acidic conditions, revealing the aspartic acid side chain in the final peptide (Hamze et al., 2003).
Scientific Research Applications
Capillary Zone Electrophoresis
The application of Fmoc-D-Asp(OtBu)-OH in scientific research includes its use in capillary zone electrophoresis (CZE) for enantioseparation. With DM-β-CD as a chiral selector, Fmoc-Asp(OtBu)-OH was successfully enantioseparated, demonstrating the compound's utility in analytical chemistry for separating enantiomers of N-Fmoc amino acids, highlighting its significance in resolving complex mixtures and purifying chiral compounds (Wu Hong-li, 2005).
Self-Assembled Structures
Fmoc-D-Asp(OtBu)-OH's role extends to the study of self-assembled structures in material chemistry and biomedical applications. It forms rod-like structures under various conditions, contributing to the understanding of self-assembly processes in modified amino acids. This research aids in designing novel nanoarchitectures for diverse applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Nidhi Gour et al., 2021).
Peptide Synthesis and Aspartimide Formation
In peptide synthesis, Fmoc-D-Asp(OtBu)-OH is pivotal in addressing the aspartimide problem, a notorious side reaction. Research has developed new derivatives and protection strategies to minimize aspartimide formation, enhancing the purity and yield of aspartyl-containing peptides. This work is crucial for synthesizing peptides with high fidelity, which is essential for pharmaceutical and biochemical applications (M. Mergler & F. Dick, 2005).
Novel Amino Acid Derivatives
Fmoc-D-Asp(OtBu)-OH serves as a starting material for synthesizing novel amino acid derivatives, such as 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These nonnatural amino acids, used in combinatorial synthesis, open new avenues for drug discovery and development, showcasing the compound's role in expanding the repertoire of available amino acid derivatives for scientific research (Abdallah Hamze et al., 2003).
High-Throughput Accurate Mass Measurement
Additionally, Fmoc-D-Asp(OtBu)-OH has been utilized in a high-throughput accurate mass measurement system, demonstrating its application in verifying combinatorial library compounds. This innovative approach provides a means to identify and rectify synthesis problems, ensuring the accuracy and reliability of chemical libraries for drug discovery and other scientific endeavors (Liling. Fang et al., 2003).
Safety And Hazards
properties
CAS RN |
12883-39-3 |
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Product Name |
Fmoc-D-Asp(OtBu)-OH |
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4477 |
Origin of Product |
United States |
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